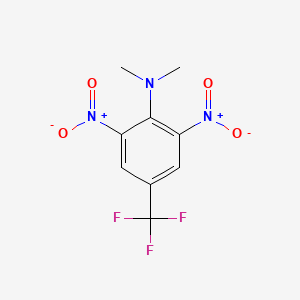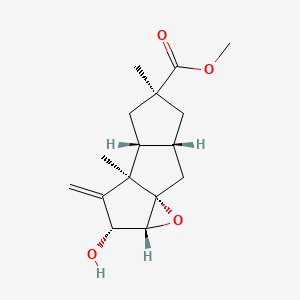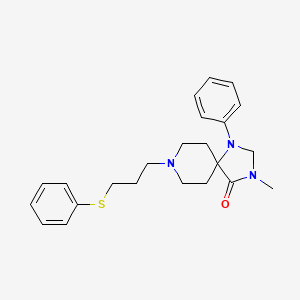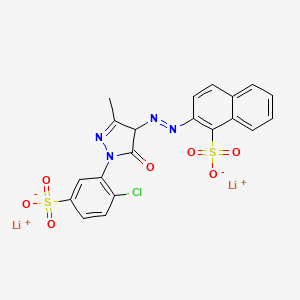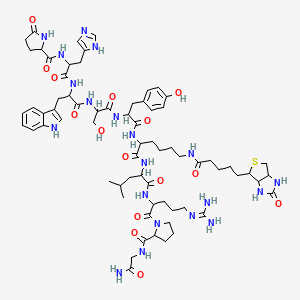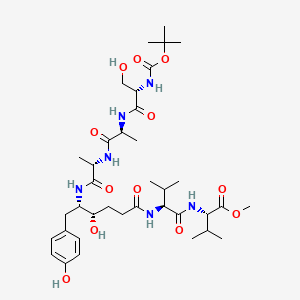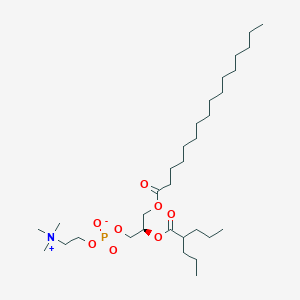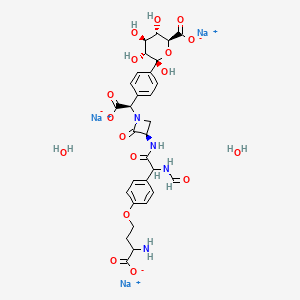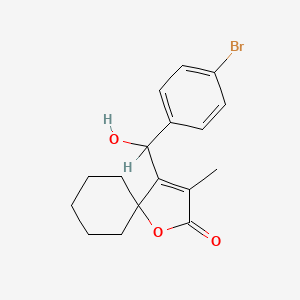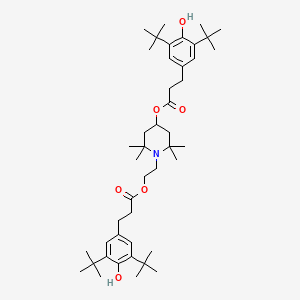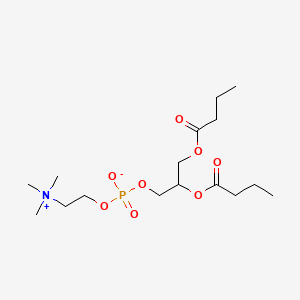
Dibutyroylphosphatidylcholine, dl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyroylphosphatidylcholine, dl- is a synthetic phospholipid with the molecular formula C16H32NO8P. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is a derivative of phosphatidylcholine, where the fatty acid chains are replaced with butyryl groups. Dibutyroylphosphatidylcholine, dl- is known for its water solubility and is often used in scientific research to study lipid behavior and membrane dynamics .
准备方法
Synthetic Routes and Reaction Conditions
Dibutyroylphosphatidylcholine, dl- can be synthesized through a series of chemical reactions involving the esterification of phosphatidylcholine with butyric acid. The process typically involves the following steps:
Esterification: Phosphatidylcholine is reacted with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure dibutyroylphosphatidylcholine, dl-.
Industrial Production Methods
In an industrial setting, the production of dibutyroylphosphatidylcholine, dl- involves large-scale esterification reactors where phosphatidylcholine and butyric acid are continuously fed into the reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously removed and purified using industrial-scale chromatography or distillation techniques .
化学反应分析
Types of Reactions
Dibutyroylphosphatidylcholine, dl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphatidylcholine derivatives with oxidized butyryl groups.
Hydrolysis: In the presence of water and an acid or base catalyst, dibutyroylphosphatidylcholine, dl- can undergo hydrolysis to yield phosphatidylcholine and butyric acid.
Substitution: The butyryl groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Substitution: Transesterification reactions typically use catalysts such as sodium methoxide (NaOCH3) or lipases.
Major Products Formed
Oxidation: Oxidized phosphatidylcholine derivatives.
Hydrolysis: Phosphatidylcholine and butyric acid.
Substitution: Phosphatidylcholine derivatives with different acyl groups.
科学研究应用
Dibutyroylphosphatidylcholine, dl- has a wide range of applications in scientific research:
Chemistry: It is used to study lipid behavior, membrane dynamics, and lipid-protein interactions.
Biology: This compound is employed in the study of cell membranes, lipid metabolism, and signal transduction pathways.
Medicine: Dibutyroylphosphatidylcholine, dl- is used in drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles.
作用机制
Dibutyroylphosphatidylcholine, dl- exerts its effects by integrating into lipid bilayers and altering membrane properties. It can form micelles with a hydrophobic core, which can encapsulate lipophilic drugs, enhancing their solubility and bioavailability. The compound interacts with membrane proteins and lipids, influencing membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and membrane trafficking .
相似化合物的比较
Similar Compounds
Dimyristoylphosphatidylcholine (DMPC): A phospholipid with myristoyl groups instead of butyryl groups.
Dipalmitoylphosphatidylcholine (DPPC): A phospholipid with palmitoyl groups.
Dioleoylphosphatidylcholine (DOPC): A phospholipid with oleoyl groups.
Uniqueness
Dibutyroylphosphatidylcholine, dl- is unique due to its short butyryl chains, which confer higher water solubility compared to other phospholipids with longer fatty acid chains. This property makes it particularly useful in studies involving lipid behavior in aqueous environments and in the formulation of drug delivery systems .
属性
CAS 编号 |
63119-35-7 |
|---|---|
分子式 |
C16H32NO8P |
分子量 |
397.40 g/mol |
IUPAC 名称 |
2,3-di(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3 |
InChI 键 |
QIJYAMAPPUXBSC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



